molecular formula C7H13N B3058009 5-Propyl-3,4-dihydro-2H-pyrrole CAS No. 872-81-1

5-Propyl-3,4-dihydro-2H-pyrrole

Cat. No. B3058009
CAS RN: 872-81-1
M. Wt: 111.18 g/mol
InChI Key: BCGKMGNCBWZSPC-UHFFFAOYSA-N
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Description

5-Propyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the chemical formula C₇H₁₃N . It belongs to the pyrrole family and is characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. The “dihydro” prefix indicates that it has two additional hydrogen atoms compared to the parent compound pyrrole .


Synthesis Analysis

Several methods exist for synthesizing pyrroles, including the Paal-Knorr Pyrrole Synthesis . In this operationally simple process, 2,5-dimethoxytetrahydrofuran reacts with various amines and sulfonamines in the presence of a catalytic amount of iron(III) chloride, yielding N-substituted pyrroles under mild conditions .


Molecular Structure Analysis

The molecular formula of 5-Propyl-3,4-dihydro-2H-pyrrole is C₇H₁₃N , and its molecular weight is approximately 111.185 g/mol . The compound is a colorless liquid with a density of 0.92 g/cm³ . Its boiling point is 145.3°C at 760 mmHg , and the flash point is 32.8°C .


Chemical Reactions Analysis

The synthesis of pyrroles often involves the conversion of primary diols and amines to valuable 2,5-unsubstituted pyrroles using a stable manganese complex. Additionally, copper-catalyzed aerobic oxidative coupling of diols with primary amines provides N-substituted pyrroles. Other methods include N-acylation via carboxylic acid condensation and olefin ring-closing metathesis for N-sulfonyl and N-acylpyrrole synthesis .


Physical And Chemical Properties Analysis

  • Index of Refraction : 1.496

properties

IUPAC Name

5-propyl-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGKMGNCBWZSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236178
Record name 1-Pyrroline, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyl-3,4-dihydro-2H-pyrrole

CAS RN

872-81-1
Record name 3,4-Dihydro-5-propyl-2H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrroline, 2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrroline, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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